molecular formula C9H12N4O B3038830 2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine CAS No. 913624-57-4

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine

Cat. No. B3038830
CAS RN: 913624-57-4
M. Wt: 192.22 g/mol
InChI Key: DOIVWEUSKRITNF-UHFFFAOYSA-N
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Description

Azides, such as the azidomethyl group in the given compound, are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of biomolecules . The methoxy and dimethylpyridine groups suggest that this compound could have interesting chemical properties and reactivity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, azides are often introduced into molecules through nucleophilic substitution reactions or diazotransfer reactions . The synthesis of similar azide-modified compounds often involves the reaction of an appropriate precursor molecule with an azide ion .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the azide, methoxy, and dimethylpyridine groups. Azides are linear, end-to-end connected nitrogen atoms that can act as a nucleophile or electrophile. The methoxy group is an ether and is generally unreactive, while the dimethylpyridine group is a derivative of pyridine, a heterocyclic aromatic compound, which can have various effects on the molecule’s reactivity and properties .


Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions. One of the most common is the Staudinger reaction, where azides react with phosphine to form amines . Azides can also participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, azides are generally stable but can decompose explosively under certain conditions . The methoxy group could influence the compound’s polarity and solubility, while the dimethylpyridine group could affect its acidity and reactivity .

Scientific Research Applications

Nitrene Transfer Reactions

In Co(II) porphyrin catalyzed nitrene transfer reactions, 2-OH and 2-NH₂ substituted aryl azides have been investigated. Notably:

Bi-Triazole Precursor

A novel bi-triazole precursor, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide , was synthesized. This compound holds promise for further applications due to its unique structure and reactivity .

Organic Synthesis Precursor

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine: serves as a valuable precursor for various organic syntheses. Its azide group (-N₃) and iodine atom (I) attached to a benzene ring make it versatile for constructing complex molecules.

Safety and Hazards

Azides are potentially explosive and can decompose if heated or subjected to shock . Therefore, compounds containing azide groups should be handled with care.

Future Directions

The use of azide-containing compounds in bioorthogonal chemistry is a rapidly growing field with many potential future applications. These include the development of new methods for tracking biomolecules, creating complex molecular architectures, and synthesizing new materials .

properties

IUPAC Name

2-(azidomethyl)-4-methoxy-3,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-6-4-11-8(5-12-13-10)7(2)9(6)14-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIVWEUSKRITNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-4-methoxy-3,5-dimethylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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